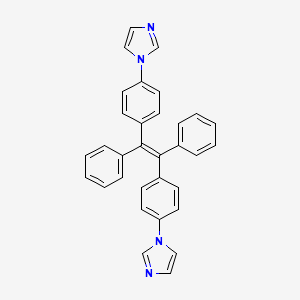

(E)-1,2-Bis(4-(1H-imidazol-1-yl)phenyl)-1,2-diphenylethene

Description

Properties

IUPAC Name |

1-[4-[(E)-2-(4-imidazol-1-ylphenyl)-1,2-diphenylethenyl]phenyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H24N4/c1-3-7-25(8-4-1)31(27-11-15-29(16-12-27)35-21-19-33-23-35)32(26-9-5-2-6-10-26)28-13-17-30(18-14-28)36-22-20-34-24-36/h1-24H/b32-31+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYFZTFSAIOVHO-QNEJGDQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)N4C=CN=C4)C5=CC=C(C=C5)N6C=CN=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)N4C=CN=C4)/C5=CC=C(C=C5)N6C=CN=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H24N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1,2-Bis(4-(1H-imidazol-1-yl)phenyl)-1,2-diphenylethene, a compound characterized by its unique structure featuring imidazole rings, has garnered attention for its potential biological activities. This article delves into the compound's biological activity, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

- Molecular Formula : C32H24N4

- CAS Number : 2828431-94-1

- Molecular Weight : 496.56 g/mol

The compound exhibits a diphenylethene core with two imidazole-substituted phenyl groups, which contribute to its biological properties.

Anticancer Properties

Research has indicated that compounds containing imidazole moieties often exhibit anticancer activity. For instance, studies have shown that imidazole derivatives can induce apoptosis in various cancer cell lines by modulating signaling pathways such as the PI3K/Akt and ERK1/2 pathways .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| ISO | T24T | 55.2 ± 2.3 | XIAP downregulation |

| ISO | HCT116 | Not specified | EGFR inhibition |

| This compound | TBD | TBD | TBD |

The biological activity of this compound is hypothesized to involve:

- Nucleophilic Catalysis : The imidazole rings can act as nucleophiles in biochemical reactions, facilitating various catalytic processes .

- Inhibition of Protein Kinases : Similar compounds have shown potential in inhibiting protein kinases involved in cancer progression, indicating a possible mechanism for this compound .

Coordination Chemistry

Recent studies have explored the coordination properties of imidazole derivatives with metal ions. For example, bis(4-(1H-imidazol-1-yl)phenyl)amine has been used to form metal coordination polymers that exhibit DNA-binding capabilities, potentially useful for targeted cancer therapies .

Study on Antimicrobial Activity

A study investigated the antimicrobial properties of related imidazole compounds against various pathogens. While this compound was not directly tested, its structural analogs demonstrated significant activity against bacteria and fungi, suggesting potential for similar effects .

In Vivo Studies

In vivo studies involving related compounds have shown promising results in tumor-bearing xenograft models. For instance, treatment with similar imidazole-based compounds led to reduced tumor mass and altered expression of pro-apoptotic proteins in cancer tissues .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has shown that imidazole derivatives, including (E)-1,2-Bis(4-(1H-imidazol-1-yl)phenyl)-1,2-diphenylethene, exhibit promising anticancer properties. Studies indicate that compounds with imidazole groups can act as potent inhibitors of cancer cell proliferation. For instance, imidazole derivatives have been investigated for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects .

Antimicrobial Properties

Imidazole-containing compounds have also been recognized for their antimicrobial activities. The compound has been noted for its effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. Its mechanism often involves the disruption of microbial cell membranes or interference with essential biochemical pathways .

Neuroprotective Effects

Recent studies suggest that imidazole derivatives may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress is a focal point of ongoing research .

Materials Science

Fluorescent Materials

Due to its unique electronic structure, this compound has been explored for applications in fluorescent materials. Its high fluorescence quantum yield makes it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound's photophysical properties allow for efficient light emission and energy transfer processes .

Polymer Chemistry

The compound can serve as a building block in the synthesis of advanced polymers with tailored properties. Its incorporation into polymer matrices enhances mechanical strength and thermal stability while imparting unique optical characteristics. This has implications for the development of smart materials used in various applications from electronics to coatings .

Photophysical Applications

Chemo-sensing

The potential of this compound as a chemo-sensor has been investigated due to its ability to selectively bind metal ions or small molecules. The changes in fluorescence upon binding can be utilized for detecting environmental pollutants or biological analytes .

Solar Energy Conversion

Research into the use of this compound in solar energy conversion technologies is ongoing. Its ability to absorb light and convert it into electrical energy positions it as a candidate for enhancing the efficiency of solar cells. The integration of imidazole derivatives into photovoltaic systems could lead to improved performance metrics .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (E)-1,2-Bis(4-(1H-imidazol-1-yl)phenyl)-1,2-diphenylethene and analogous TPE derivatives:

Structural and Functional Analysis:

- Imidazole vs. Pyridine-containing analogs (e.g., 1,1,2,2-Tetrakis(4-(pyridin-3-yl)phenyl)ethene) are more commonly used in coordination polymers due to their rigid π-conjugation .

- Triazonane-Modified TPE : The triazonane derivative (Z)-1,2-bis(4-((1,4,7-triazonan-1-yl)methyl)phenyl)-1,2-diphenylethene demonstrates high AIE activity and specificity for pyrophosphate sensing when complexed with Zn²⁺. This highlights the role of nitrogen-rich substituents in anion recognition .

- Phosphino-Based Analogs: CIS-1,2-BIS(DIPHENYLPHOSPHINO)ETHYLENE diverges in application, serving primarily as a ligand in catalysis rather than luminescence, underscoring the impact of substituents on functionality .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (E)-1,2-Bis(4-(1H-imidazol-1-yl)phenyl)-1,2-diphenylethene?

- Methodology : The compound can be synthesized via McMurry coupling reactions, commonly used for tetraphenylethylene (TPE) derivatives. For example, brominated precursors (e.g., 4-bromobenzophenone) are coupled using low-valent titanium reagents (TiCl₄/Zn) under inert conditions. Subsequent functionalization with imidazole groups can be achieved via nucleophilic substitution or palladium-catalyzed cross-coupling .

- Key Considerations : Monitor reaction progress using TLC or HPLC, and purify via column chromatography. Confirm stereochemistry (E/Z isomerism) using NOESY NMR or X-ray crystallography .

Q. How does the aggregation-induced emission (AIE) property of this compound compare to other TPE derivatives?

- Methodology : AIE activity is assessed by measuring fluorescence intensity in solvents of varying polarity (e.g., THF-water mixtures). Compare quantum yields in aggregated vs. dissolved states. For example, TPE derivatives with imidazole substituents exhibit enhanced AIE due to restricted intramolecular rotation (RIR) and hydrogen-bonding interactions .

- Key Considerations : Use fluorescence spectroscopy with a reference standard (e.g., quinine sulfate). Correlate emission trends with computational studies (DFT) on rotational barriers .

Q. What characterization techniques are critical for confirming the structure of this compound?

- Methodology :

- X-ray crystallography : Resolve stereochemistry and confirm the E-configuration .

- NMR : Use ¹H/¹³C NMR to verify imidazole substitution patterns and aromatic proton environments.

- Mass spectrometry : High-resolution MS (HRMS) ensures molecular weight accuracy .

Advanced Research Questions

Q. How can this compound be functionalized for applications in amyloidogenesis monitoring?

- Methodology : Introduce sulfonate or hydrophilic groups (e.g., 1,2-bis[4-(3-sulfonatopropoxyl)phenyl]-1,2-diphenylethene) to enhance water solubility and biocompatibility. These derivatives bind to misfolded protein oligomers, enabling real-time tracking of amyloid nucleation/elongation via fluorescence kinetics .

- Experimental Design : Perform time-resolved fluorescence assays with insulin or β-amyloid models. Compare inhibition efficiency using Thioflavin T (ThT) assays .

Q. What contradictions exist in interpreting its AIE behavior when used in metal-organic frameworks (MOFs)?

- Methodology : In MOFs, AIE may be suppressed due to rigid frameworks restricting aggregation. Contrast emission profiles in free vs. MOF-incorporated states. For example, imidazole moieties in MOFs (e.g., Zn²⁺ coordination) can alter π-π stacking and emission intensity .

- Data Analysis : Use crystallographic data to map spatial arrangements and correlate with fluorescence quenching/enhancement. Reconcile discrepancies using lifetime decay measurements .

Q. How does the compound’s fluorescence respond to pH or ion-specific environments?

- Methodology : Test fluorescence in buffered solutions (pH 1–14) or with metal ions (e.g., Zn²⁺, Cu²⁺). Imidazole’s protonation/deprotonation alters electron-donating capacity, modulating emission. For example, Zn²⁺ coordination enhances fluorescence via chelation-enhanced emission (CHE) effects .

- Advanced Design : Pair with titration experiments (e.g., isothermal calorimetry) to quantify binding constants and stoichiometry .

Q. What strategies improve its performance in optoelectronic devices (e.g., OLEDs)?

- Methodology : Incorporate electron-transporting groups (e.g., triazole or pyridine) via post-synthetic modification. For example, hyperbranched polymers with TPE-imidazole cores exhibit tunable electroluminescence and thermal stability .

- Optimization : Use cyclic voltammetry to assess HOMO/LUMO levels. Fabricate prototype OLEDs and measure efficiency (cd/A) and CIE coordinates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.